molecular formula C15H10N2O2S B2881128 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide CAS No. 208943-22-0

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide

Cat. No.: B2881128
CAS No.: 208943-22-0
M. Wt: 282.32
InChI Key: BVVCCXQNTAZSOF-UHFFFAOYSA-N
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Description

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C15H10N2O2S and a molecular weight of 282.32 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 3-ethynylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(3-ethynylphenyl)benzenesulfonamide
  • 4-cyano-N-(3-ethynylphenyl)benzenesulfonamide derivatives

Uniqueness

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a cyano group and an ethynyl groupCompared to similar compounds, it offers a distinct combination of properties that make it valuable for specific research and industrial purposes .

Properties

IUPAC Name

4-cyano-N-(3-ethynylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCCXQNTAZSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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